molecular formula C10H12F8 B14371367 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene

1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene

Cat. No.: B14371367
M. Wt: 284.19 g/mol
InChI Key: AQGWVKJSVXSZGI-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene is a fluorinated organic compound with the molecular formula C10H12F8. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene typically involves the fluorination of precursor compounds. One common method involves the use of high-concentration fluorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained . Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, hydrogen gas, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyloct-4-ene can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications.

Properties

Molecular Formula

C10H12F8

Molecular Weight

284.19 g/mol

IUPAC Name

1,1,1,2,2,3,3,4-octafluoro-7,7-dimethyloct-4-ene

InChI

InChI=1S/C10H12F8/c1-7(2,3)5-4-6(11)8(12,13)9(14,15)10(16,17)18/h4H,5H2,1-3H3

InChI Key

AQGWVKJSVXSZGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC=C(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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